molecular formula C11H18O3 B13173851 Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13173851
M. Wt: 198.26 g/mol
InChI Key: SIVFIYDOYSNDNR-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclopentyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the cyclopentyl ketone. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopentyl-2,3-diethyloxirane-2-carboxylate
  • 2-Oxiranecarboxylic acid, 3-cyclopentyl-2,3-dimethyl-, methyl ester

Uniqueness

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of the cyclopentyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-10(8-6-4-5-7-8)11(2,14-10)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

SIVFIYDOYSNDNR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2CCCC2

Origin of Product

United States

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